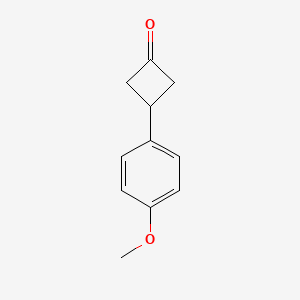

3-(4-Methoxyphenyl)cyclobutan-1-one

Beschreibung

3-(4-Methoxyphenyl)cyclobutan-1-one is a cyclobutanone derivative featuring a 4-methoxyphenyl substituent at the 3-position of the strained four-membered ring. Cyclobutanones are characterized by their high ring strain, which enhances reactivity compared to larger cyclic ketones.

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXEFTIJELDKOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80466084 | |

| Record name | 3-(p-Methoxyphenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52498-02-9 | |

| Record name | 3-(p-Methoxyphenyl)cyclobutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80466084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)cyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-methoxybenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production methods for 3-(4-Methoxyphenyl)cyclobutan-1-one typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methoxyphenyl)cyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

3-(4-Methoxyphenyl)cyclobutan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Methoxyphenyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., Cl) or bulky (e.g., tert-butyl) substituents in analogs.

- Molecular Weight and Solubility : The calculated molecular weight (176.21 g/mol) is lower than the tert-butyl analog (202.30 g/mol), suggesting better solubility in polar solvents compared to bulkier derivatives .

2.2 Reactivity and Stability

- Ring Strain: The cyclobutanone core’s inherent strain (≈110° bond angles) increases reactivity toward nucleophilic attack or ring-opening reactions compared to less-strained ketones like propenones (e.g., 3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, ).

- Fragmentation Patterns : Mass spectrometry data for bis(4-methoxyphenyl)cyclobutane derivatives (–4) reveal common fragmentation pathways, such as loss of CH₃ ([M-CH₃]⁺) or C₄H₈ ([M-C₄H₈-H]⁺). Similar behavior is expected for 3-(4-Methoxyphenyl)cyclobutan-1-one, with additional cleavage of the methoxy group ([M-C₇H₈O]⁺) .

- Electron-Donating Effects : The 4-OCH₃ group may stabilize intermediates in reactions like nucleophilic additions or reductions, contrasting with destabilizing effects of electron-withdrawing groups (e.g., Cl in ) .

Biologische Aktivität

3-(4-Methoxyphenyl)cyclobutan-1-one is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, alongside a comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 176.21 g/mol

- Functional Groups : Cyclobutane ring, ketone, and para-methoxyphenyl group.

The presence of the methoxy group enhances solubility and reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that 3-(4-Methoxyphenyl)cyclobutan-1-one exhibits antimicrobial activity. A study highlighted its efficacy against various microbial strains, suggesting a mechanism that involves disrupting microbial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Its structural features allow it to inhibit pro-inflammatory cytokines and enzymes, which play critical roles in inflammatory responses. This activity was demonstrated in vitro using human cell lines, where it significantly reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).

Analgesic Activity

In addition to anti-inflammatory effects, 3-(4-Methoxyphenyl)cyclobutan-1-one has been evaluated for analgesic properties. Animal models have shown that it can effectively alleviate pain through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), potentially by inhibiting cyclooxygenase (COX) enzymes.

The biological activity of 3-(4-Methoxyphenyl)cyclobutan-1-one is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may serve as an inhibitor of enzymes involved in inflammatory pathways.

- Cell Signaling Modulation : It can modulate signaling pathways related to pain and inflammation, leading to reduced symptoms in animal models.

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 3-(4-Bromophenyl)cyclobutan-1-one | Bromine substitution on phenyl | Different reactivity due to bromine |

| 3-(4-Chlorophenyl)cyclobutan-1-one | Chlorine substitution on phenyl | Varying electronic properties compared to methoxy |

| 3-(4-Fluorophenyl)cyclobutan-1-one | Fluorine substitution on phenyl | Increased lipophilicity due to fluorine |

| 2-(4-Methoxyphenyl)cyclobutan-1-one | Different position of methoxy substitution | Unique reactivity due to positional isomerism |

The unique combination of the methoxy group and cyclobutane ring in 3-(4-Methoxyphenyl)cyclobutan-1-one sets it apart from these similar compounds, potentially conferring distinct biological properties.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of various derivatives of cyclobutane compounds, including 3-(4-Methoxyphenyl)cyclobutan-1-one. Results indicated a significant reduction in bacterial growth rates compared to control groups, highlighting its potential as a therapeutic agent against resistant strains.

Case Study 2: Anti-inflammatory Activity

In vivo studies demonstrated that administration of 3-(4-Methoxyphenyl)cyclobutan-1-one resulted in reduced edema in rat models subjected to carrageenan-induced inflammation. The compound's ability to inhibit inflammatory mediators was confirmed through biochemical assays measuring levels of NO and cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.